molecular formula C20H17ClN4O2S B2420329 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 919888-10-1

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No. B2420329
CAS RN: 919888-10-1
M. Wt: 412.89
InChI Key: ZLUGYCLUWSLJAG-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups including a 1,2,4-oxadiazole ring and a 3,4-dihydroquinazolin-4-one ring . These types of compounds are often studied for their potential biological activities.

Scientific Research Applications

Antimicrobial Applications

  • Compounds related to 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one have demonstrated significant antimicrobial properties. For example, Patel et al. (2012) synthesized a series of compounds incorporating a 1,3,5-triazine moiety with notable efficacy against bacterial and fungal strains, indicating potential as novel antimicrobial agents (Patel et al., 2012).
  • Chitra et al. (2011) also developed 3-heteroarylthioquinoline derivatives, showing in vitro activity against Mycobacterium tuberculosis, hinting at their potential in treating tuberculosis (Chitra et al., 2011).

Antituberculosis and Cytotoxicity Studies

  • Furthering the research in antituberculosis applications, another study by Bekircan et al. (2007) involved the synthesis of novel triazole derivatives, including compounds related to the target chemical, which displayed good to moderate antimicrobial activities (Bektaş et al., 2007).

Anticancer Research

  • In the field of anticancer research, Hassanzadeh et al. (2019) synthesized quinazolinone-1, 3, 4-oxadiazole derivatives, exhibiting notable cytotoxic activities against certain cancer cell lines, suggesting their potential as anticancer agents (Hassanzadeh et al., 2019).

Analgesic and Anti-inflammatory Properties

  • Dewangan et al. (2016) researched new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, demonstrating potential as analgesic and anti-inflammatory agents (Dewangan et al., 2016).

Antihistamine Agents

  • Alagarsamy et al. (2014) designed novel compounds structurally similar to the target chemical for potential use as antihistamine agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2014).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-12(2)25-19(26)15-5-3-4-6-16(15)22-20(25)28-11-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUGYCLUWSLJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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